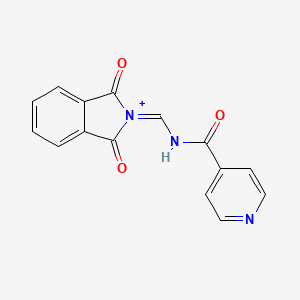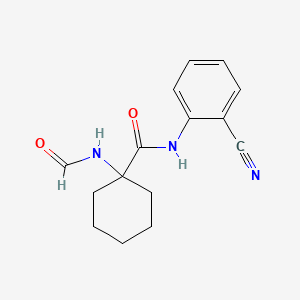
N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide is a complex organic compound characterized by the presence of a cyano group, a formylamino group, and a cyclohexane carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzaldehyde with cyclohexanecarboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide involves its interaction with specific molecular targets. The cyano group, being an electron-withdrawing group, can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The formylamino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-cyanophenyl)chloromethanimidoyl chloride: Shares the cyano group and phenyl ring but differs in the presence of a chloromethanimidoyl group.
2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate: Contains a cyano group and is used in similar synthetic applications.
Uniqueness
The presence of both the cyano and formylamino groups allows for diverse chemical transformations and interactions .
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-1-formamidocyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c16-10-12-6-2-3-7-13(12)18-14(20)15(17-11-19)8-4-1-5-9-15/h2-3,6-7,11H,1,4-5,8-9H2,(H,17,19)(H,18,20) |
Clave InChI |
PTIOWFQDYDPNKY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2C#N)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B13362330.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13362334.png)

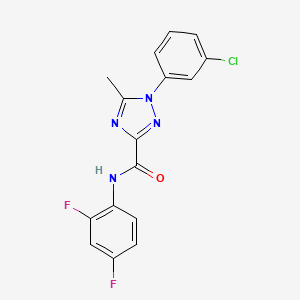

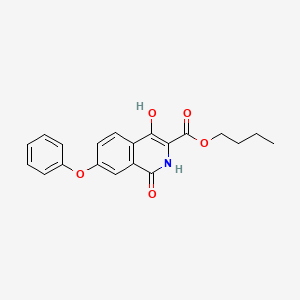
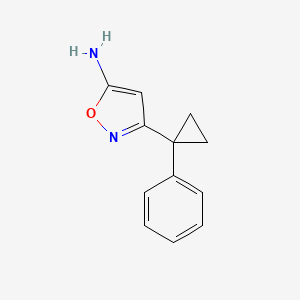
![6-(3,4-Diethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362373.png)
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
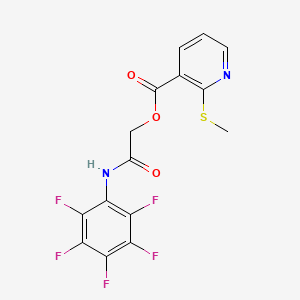
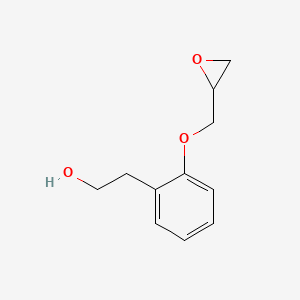
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13362398.png)
